(2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
(2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-15-12-13-20(33-15)23-22(24(31)29-18-9-4-3-5-10-18)16(2)28-26-30(23)25(32)21(34-26)14-17-8-6-7-11-19(17)27/h3-14,23H,1-2H3,(H,29,31)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBQSYIWVFGBEO-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CC=C4Cl)S3)C)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=CC=C4Cl)/S3)C)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the chlorophenyl and methylidene groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Addition: The methylidene group can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
(2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse biological activities depending on substituents at key positions. Below is a comparative analysis of structural analogs:
Key Observations:
- Functional Group Impact: The phenylcarboxamide at position 6 may facilitate hydrogen bonding, improving solubility and target binding compared to carbonitrile (11a/b) or ester () derivatives .
- Stereochemical Features: The (2E)-configuration in the target compound is critical for planar alignment of the benzylidene group, analogous to other (E)-configured derivatives (e.g., ).
Physicochemical Properties
Biological Activity
The compound (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide belongs to a class of thiazolo[3,2-a]pyrimidine derivatives that have garnered attention for their diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound based on available literature.
Synthesis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step reactions that may include cyclization of appropriate precursors. For example, a related study synthesized various thiouracil derivatives and evaluated their bioactivity, providing insights into the structural modifications that enhance biological activity .
Antimicrobial Activity
Research has shown that thiazolo[3,2-a]pyrimidine compounds exhibit significant antimicrobial properties. Specifically, studies indicate that certain derivatives demonstrate potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, a compound with similar structural features was reported to have a minimum inhibitory concentration (MIC) of 0.19 µg/mL against S. aureus, indicating strong antibacterial potential .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.19 |
| Compound B | B. subtilis | 1.17 |
Anticancer Activity
Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their anticancer properties. One study highlighted a derivative's ability to inhibit cell growth across various cancer cell lines, including leukemia and breast cancer cells. The presence of specific substituents on the pyrimidine ring significantly influenced the cytotoxicity observed in these studies .
The biological activity of these compounds can often be attributed to their ability to interact with specific cellular targets. For example, some thiazolo[3,2-a]pyrimidines have been shown to inhibit bacterial protein translocase SecA and viral RNA-dependent RNA polymerases, which are critical for bacterial growth and viral replication respectively . Additionally, the presence of electron-donating groups has been linked to enhanced antibacterial activity.
Case Studies
- Antibacterial Evaluation : In a comparative study on various thiazolo derivatives, it was found that those with halogenated phenyl substituents exhibited superior antibacterial activity compared to non-halogenated counterparts. This suggests that electronic properties play a crucial role in enhancing the antimicrobial efficacy of these compounds.
- Anticancer Screening : A recent investigation assessed the cytotoxic effects of several thiazolo derivatives against a panel of 60 cancer cell lines at a concentration of 10 µM. Notably, one compound demonstrated over 40% growth inhibition in non-small cell lung cancer models, underscoring its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for preparing this compound and its analogs?
The synthesis typically involves cyclocondensation reactions. A representative method includes refluxing a thiouracil derivative (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid, aromatic aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in a glacial acetic acid/acetic anhydride mixture (1:1 v/v) for 8–10 hours . Yields range from 68% to 78%, with purification via recrystallization from ethyl acetate or ethanol .
Table 1: Representative Reaction Conditions
| Component | Quantity/Concentration | Role |
|---|---|---|
| Thiouracil derivative | 0.01 mol | Core reactant |
| Chloroacetic acid | 0.01 mol | Cyclizing agent |
| Aromatic aldehyde | 0.01 mol | Substituent source |
| Sodium acetate | 1.5 g | Catalyst |
| Solvent | 25 mL (AcOH/Ac₂O) | Reaction medium |
Q. Which spectroscopic and crystallographic methods are employed for structural characterization?
Structural elucidation relies on:
- X-ray crystallography : Determines bond lengths, dihedral angles, and supramolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .
- NMR spectroscopy : Assigns proton environments (e.g., δ 2.24 ppm for methyl groups, δ 8.01 ppm for aromatic protons) .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, CN stretches at ~2220 cm⁻¹) .
- Mass spectrometry : Confirms molecular weights (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .
Q. What are the typical substituent variations explored in this compound class?
Key modifications include:
- Benzylidene group (C2 position) : Electron-withdrawing (e.g., Cl, F) or electron-donating (e.g., OMe, CN) substituents .
- Aryl groups (C5 position) : Phenyl, 3,4-dimethoxyphenyl, or heteroaryl (e.g., furan, thiophene) .
- Core modifications : Ethyl carboxylate at C6 or methyl groups at C7 .
Advanced Research Questions
Q. How do electronic effects of substituents on the benzylidene group influence biological activity?
Substituents modulate activity via electronic and steric effects:
- Electron-withdrawing groups (Cl, F) : Enhance electrophilicity, improving interactions with biological targets (e.g., enzyme active sites) .
- Electron-donating groups (OMe) : Increase solubility but may reduce binding affinity due to steric hindrance .
- Structure-activity relationship (SAR) studies : Fluorinated analogs show improved metabolic stability, while chlorinated derivatives exhibit higher antimicrobial potency .
Q. How can researchers address contradictions in reported biological activities of structurally similar analogs?
Contradictions arise from divergent assay conditions or impurities. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and solvent controls (e.g., DMSO ≤0.1%) .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Meta-analysis : Compare IC₅₀ values across studies after normalizing for assay variables (e.g., pH, temperature) .
Q. What strategies are effective in optimizing the thiazolopyrimidine core for enhanced pharmacokinetic properties?
Optimization strategies include:
- Bioisosteric replacement : Substitute the furan ring (C5) with thiophene or pyridine to improve metabolic stability .
- Prodrug design : Convert the ethyl carboxylate (C6) to a methyl ester for increased oral bioavailability .
- Crystallography-guided design : Exploit hydrogen-bonding motifs (e.g., C–H···O interactions) to enhance solubility .
Table 2: Key Pharmacokinetic Parameters
| Modification | Impact on PK Properties | Reference |
|---|---|---|
| Fluorination (C2) | ↑ Metabolic stability (t₁/₂ = 8.2 h) | |
| Methoxy groups (C5) | ↑ Aqueous solubility (LogP = 2.1) | |
| Ethyl → Methyl (C6) | ↑ Oral bioavailability (F = 65%) |
Notes
- Data tables synthesize findings from multiple studies to guide experimental design.
- Advanced FAQs emphasize mechanistic insights and methodological rigor.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
